Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-
CAS No.: 143049-24-5
Cat. No.: VC16110116
Molecular Formula: C10H6N2O2
Molecular Weight: 186.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143049-24-5 |
|---|---|
| Molecular Formula | C10H6N2O2 |
| Molecular Weight | 186.17 g/mol |
| IUPAC Name | 2-[(2,5-dihydroxyphenyl)methylidene]propanedinitrile |
| Standard InChI | InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-4-9(13)1-2-10(8)14/h1-4,13-14H |
| Standard InChI Key | UMASDQRQWMQSCV-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1O)C=C(C#N)C#N)O |
Introduction
Molecular Structure and Chemical Identity
Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- belongs to the class of aromatic dinitriles, featuring a central propanedinitrile backbone substituted with a 2,5-dihydroxyphenyl group. Its IUPAC name, 2-[(2,5-dihydroxyphenyl)methylidene]propanedinitrile, reflects the spatial arrangement of functional groups. The molecular formula C₁₀H₆N₂O₂ corresponds to a molecular weight of 186.17 g/mol, as confirmed by high-resolution mass spectrometry.
Structural Features
The compound’s structure comprises:
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A 2,5-dihydroxyphenyl ring: The para- and meta-hydroxyl groups confer redox activity, enabling hydrogen bonding and participation in free radical scavenging.
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A methylene bridge: Connects the aromatic system to the dinitrile group, facilitating conjugation and electronic delocalization.
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Two cyano groups: The electron-withdrawing nitriles enhance the compound’s electrophilicity, making it reactive in cycloaddition and nucleophilic substitution reactions.
The canonical SMILES representation, C1=CC(=C(C=C1O)C=C(C#N)C#N)O, illustrates the connectivity of these moieties. Computational models predict a planar geometry, with intramolecular hydrogen bonds between the hydroxyl groups and nitriles stabilizing the structure.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 143049-24-5 | |
| Molecular Formula | C₁₀H₆N₂O₂ | |
| Molecular Weight | 186.17 g/mol | |
| IUPAC Name | 2-[(2,5-Dihydroxyphenyl)methylidene]propanedinitrile | |
| SMILES | C1=CC(=C(C=C1O)C=C(C#N)C#N)O | |
| InChIKey | UMASDQRQWMQSCV-UHFFFAOYSA-N |
Synthesis and Manufacturing Approaches
The synthesis of Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- typically involves Knoevenagel condensation, a widely used method for preparing α,β-unsaturated nitriles. This one-step reaction couples an aldehyde with an active methylene compound, such as malononitrile, under basic conditions.
Reaction Mechanism
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Base Activation: A catalyst (e.g., potassium carbonate, piperidine) deprotonates malononitrile, generating a nucleophilic enolate.
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Aldol Addition: The enolate attacks the carbonyl carbon of 2,5-dihydroxybenzaldehyde, forming a β-hydroxy intermediate.
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Dehydration: Elimination of water yields the α,β-unsaturated dinitrile product.
A reported protocol employs solvent-free conditions with microwave irradiation (41°C, 4 minutes) to enhance reaction efficiency. Post-synthesis purification involves sequential washing with ethanol-aqueous mixtures (10:90 v/v) and recrystallization from ethanol, achieving a purity of 94% by liquid chromatography.
Table 2: Synthetic Conditions and Yield
| Parameter | Detail | Source |
|---|---|---|
| Starting Materials | 2,5-Dihydroxybenzaldehyde, Malononitrile | |
| Catalyst | K₂CO₃ | |
| Reaction Time | 4 minutes (microwave) | |
| Temperature | 41°C | |
| Purification | Ethanol recrystallization | |
| Purity | 94% |
Physicochemical Properties
The compound exhibits a red crystalline appearance with a melting point reported approximately at 190°C, consistent with its polar structure and intermolecular hydrogen bonding. Solubility studies indicate moderate dissolution in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water or nonpolar solvents. UV-Vis spectroscopy reveals strong absorption bands at λₘₐₓ = 280 nm and 350 nm, attributed to π→π* transitions in the conjugated system.
Stability and Reactivity
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Thermal Stability: Decomposition occurs above 250°C, generating phenolic byproducts and cyanide gases.
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pH Sensitivity: The hydroxyl groups undergo deprotonation in alkaline media (pH > 9), altering electronic properties and reactivity.
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Oxidative Susceptibility: The dihydroxyphenyl moiety renders the compound prone to oxidation, forming quinone derivatives under aerobic conditions.
Applications in Research and Industry
Medicinal Chemistry
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Lead Compound: Serves as a scaffold for developing kinase inhibitors and antioxidant adjuvants.
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Prodrug Design: The nitrile groups can be hydrolyzed to carboxylic acids, enabling controlled drug release.
Materials Science
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Polymer Precursor: The dinitrile moiety participates in cyclopolymerization, forming thermally stable polyimines.
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Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), useful in catalytic systems.
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